molecular formula C10H7NO5 B12875694 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Katalognummer: B12875694
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: BKPFEUBQORQCKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions to form the benzoxazole ring. The formyl group is then introduced through a formylation reaction using formic acid or a formylating agent such as N-formylmorpholine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The benzoxazole ring can interact with biological receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a formyl group and a hydroxyacetic acid moiety.

Eigenschaften

Molekularformel

C10H7NO5

Molekulargewicht

221.17 g/mol

IUPAC-Name

2-(2-formyl-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-4-7-11-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-4,9,13H,(H,14,15)

InChI-Schlüssel

BKPFEUBQORQCKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.